molecular formula C38H20Cl2F24N6O8 B14288904 N~1~-[2-(Bis{4-[bis(trifluoromethyl)amino]phenyl}amino)phenyl]-N~1~-{4-[bis(trifluoromethyl)amino]phenyl}-N~4~,N~4~-bis(trifluoromethyl)cyclohexa-2,5-diene-1,4-bis(iminium) diperchlorate CAS No. 137993-01-2

N~1~-[2-(Bis{4-[bis(trifluoromethyl)amino]phenyl}amino)phenyl]-N~1~-{4-[bis(trifluoromethyl)amino]phenyl}-N~4~,N~4~-bis(trifluoromethyl)cyclohexa-2,5-diene-1,4-bis(iminium) diperchlorate

Katalognummer: B14288904
CAS-Nummer: 137993-01-2
Molekulargewicht: 1215.5 g/mol
InChI-Schlüssel: OUMBTVJQTQPEEH-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-[2-(Bis{4-[bis(trifluoromethyl)amino]phenyl}amino)phenyl]-N~1~-{4-[bis(trifluoromethyl)amino]phenyl}-N~4~,N~4~-bis(trifluoromethyl)cyclohexa-2,5-diene-1,4-bis(iminium) diperchlorate is a complex organic compound characterized by multiple trifluoromethyl groups and iminium ions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-(Bis{4-[bis(trifluoromethyl)amino]phenyl}amino)phenyl]-N~1~-{4-[bis(trifluoromethyl)amino]phenyl}-N~4~,N~4~-bis(trifluoromethyl)cyclohexa-2,5-diene-1,4-bis(iminium) diperchlorate typically involves multi-step organic reactions. The process begins with the preparation of the trifluoromethylated aniline derivatives, followed by their coupling with cyclohexa-2,5-diene-1,4-dione under controlled conditions. The final step involves the formation of the iminium ions and the addition of perchlorate ions to stabilize the structure.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N~1~-[2-(Bis{4-[bis(trifluoromethyl)amino]phenyl}amino)phenyl]-N~1~-{4-[bis(trifluoromethyl)amino]phenyl}-N~4~,N~4~-bis(trifluoromethyl)cyclohexa-2,5-diene-1,4-bis(iminium) diperchlorate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.

Wissenschaftliche Forschungsanwendungen

N~1~-[2-(Bis{4-[bis(trifluoromethyl)amino]phenyl}amino)phenyl]-N~1~-{4-[bis(trifluoromethyl)amino]phenyl}-N~4~,N~4~-bis(trifluoromethyl)cyclohexa-2,5-diene-1,4-bis(iminium) diperchlorate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Wirkmechanismus

The mechanism by which N1-[2-(Bis{4-[bis(trifluoromethyl)amino]phenyl}amino)phenyl]-N~1~-{4-[bis(trifluoromethyl)amino]phenyl}-N~4~,N~4~-bis(trifluoromethyl)cyclohexa-2,5-diene-1,4-bis(iminium) diperchlorate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The iminium ions facilitate binding to specific molecular targets, leading to the modulation of their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use in organocatalysis.

    2-(4-(Trifluoromethyl)phenyl)-1H-benzo[d]imidazole: Utilized in the synthesis of low band gap polymers.

Uniqueness

N~1~-[2-(Bis{4-[bis(trifluoromethyl)amino]phenyl}amino)phenyl]-N~1~-{4-[bis(trifluoromethyl)amino]phenyl}-N~4~,N~4~-bis(trifluoromethyl)cyclohexa-2,5-diene-1,4-bis(iminium) diperchlorate is unique due to its multiple trifluoromethyl groups and iminium ions, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring high stability and reactivity.

Eigenschaften

137993-01-2

Molekularformel

C38H20Cl2F24N6O8

Molekulargewicht

1215.5 g/mol

IUPAC-Name

[2-[4-[bis(trifluoromethyl)amino]-N-[4-[bis(trifluoromethyl)amino]phenyl]anilino]phenyl]-[4-[bis(trifluoromethyl)amino]phenyl]-[4-[bis(trifluoromethyl)azaniumylidene]cyclohexa-2,5-dien-1-ylidene]azanium;diperchlorate

InChI

InChI=1S/C38H20F24N6.2ClHO4/c39-31(40,41)65(32(42,43)44)25-13-5-21(6-14-25)63(22-7-15-26(16-8-22)66(33(45,46)47)34(48,49)50)29-3-1-2-4-30(29)64(23-9-17-27(18-10-23)67(35(51,52)53)36(54,55)56)24-11-19-28(20-12-24)68(37(57,58)59)38(60,61)62;2*2-1(3,4)5/h1-20H;2*(H,2,3,4,5)/q+2;;/p-2

InChI-Schlüssel

OUMBTVJQTQPEEH-UHFFFAOYSA-L

Kanonische SMILES

C1=CC=C(C(=C1)N(C2=CC=C(C=C2)N(C(F)(F)F)C(F)(F)F)C3=CC=C(C=C3)N(C(F)(F)F)C(F)(F)F)[N+](=C4C=CC(=[N+](C(F)(F)F)C(F)(F)F)C=C4)C5=CC=C(C=C5)N(C(F)(F)F)C(F)(F)F.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.